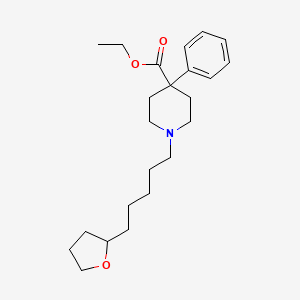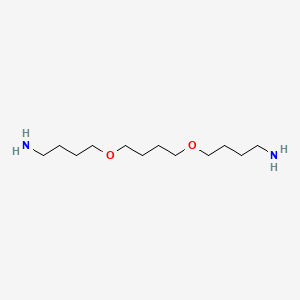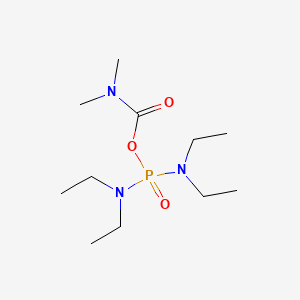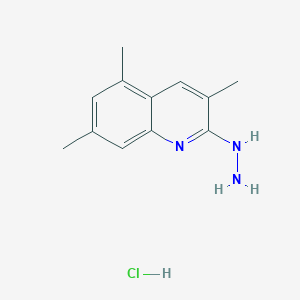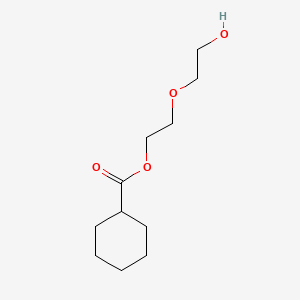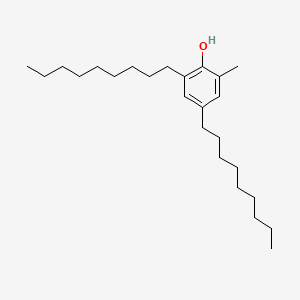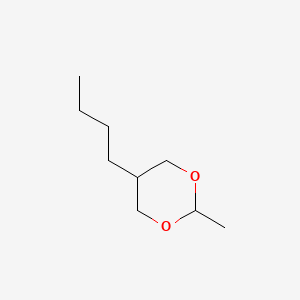
cis-2-Methyl-butyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Methyl-butyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing more efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-butyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ and OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include H₂/Ni, Zn/HCl, and NaBH₄.
Substitution: Reagents such as RLi, RMgX, and RCuLi are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
Scientific Research Applications
cis-2-Methyl-butyl-1,3-dioxane has various applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cis-2-Methyl-butyl-1,3-dioxane involves its interaction with molecular targets through its dioxane ring. The compound can form stable complexes with various substrates, influencing their reactivity and stability . The pathways involved include acetalization and ketalization reactions, which protect carbonyl groups from unwanted reactions .
Comparison with Similar Compounds
trans-2-Methyl-5-butyl-1,3-dioxane: A stereoisomer with a different spatial arrangement of the methyl and butyl groups.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Another stereoisomer with a tert-butyl group instead of a butyl group.
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
Uniqueness: cis-2-Methyl-butyl-1,3-dioxane is unique due to its specific cis-configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer and other related compounds .
Properties
CAS No. |
39087-22-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-butyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-6-10-8(2)11-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
IJCIOLXHDMCLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC(OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


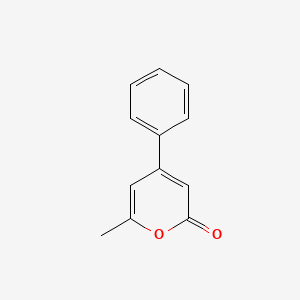
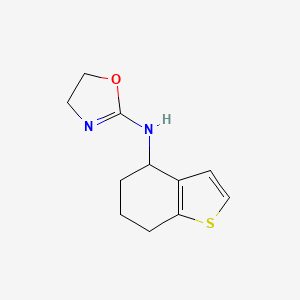

![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
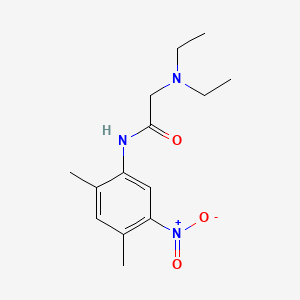
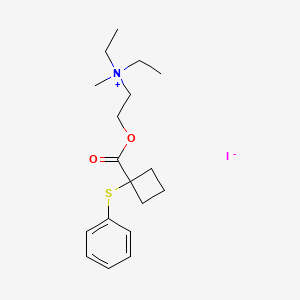
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
